4-Chloro-2-(trifluoromethyl)nicotinaldehyde CAS number 1211583-98-0
4-Chloro-2-(trifluoromethyl)nicotinaldehyde CAS number 1211583-98-0
Topic: 4-Chloro-2-(trifluoromethyl)nicotinaldehyde (CAS 1211583-98-0) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Strategic Intermediate for Fluorinated Heterocyclic Scaffolds
Executive Summary
4-Chloro-2-(trifluoromethyl)nicotinaldehyde (CAS 1211583-98-0) is a high-value pyridine intermediate characterized by a dense functionalization pattern. It features three distinct reactive handles: an electrophilic formyl group at C3, a nucleofuge (chlorine) at C4, and a lipophilic, metabolically stable trifluoromethyl group at C2.
This compound serves as a "linchpin" scaffold in the synthesis of fused bicyclic systems—specifically 1,6-naphthyridines , pyrido[4,3-d]pyrimidines , and pyrazolo[3,4-b]pyridines —which are prevalent in kinase inhibitors (e.g., PI3K, mTOR pathways) and modern agrochemicals. Its utility stems from the electronic synergy where the electron-withdrawing
Chemical Profile & Physical Properties[1][2]
| Property | Data |
| CAS Number | 1211583-98-0 |
| IUPAC Name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxaldehyde |
| Molecular Formula | |
| Molecular Weight | 209.55 g/mol |
| Physical State | Off-white to pale yellow solid (low melting) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Stability | Moisture sensitive (aldehyde oxidation); Light sensitive |
| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
Synthesis & Production Methodologies
The synthesis of highly substituted pyridines requires precise regiocontrol. For CAS 1211583-98-0, the most robust laboratory method involves Directed Ortho-Metalation (DoM) , exploiting the "Combined Directing Group" effect of the
Method A: Directed Ortho-Lithiation (High Precision / Lab Scale)
This protocol relies on the enhanced acidity of the C3-proton, which is sandwiched between the electron-withdrawing trifluoromethyl and chlorine groups.
Reagents:
-
Substrate: 4-Chloro-2-(trifluoromethyl)pyridine
-
Base: Lithium Diisopropylamide (LDA) (freshly prepared or commercial 2.0 M)
-
Electrophile:
-Dimethylformamide (DMF) -
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C .
-
Deprotonation: Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Metalation: Stir at -78°C for 45–60 minutes to ensure complete formation of the 3-lithio species.
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise. The solution may change color (often yellow/orange).
-
Quench: Stir for 30 minutes at -78°C, then allow to warm to 0°C. Quench with saturated aqueous
or dilute HCl (careful to maintain pH ~4-5 to avoid aldol side reactions). -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Method B: Vilsmeier-Haack Approach (Alternative / Scale-Up)
For larger scales where cryogenic lithiation is costly, a Vilsmeier approach starting from the pyridone is viable, though it often yields a mixture of isomers if not carefully controlled.
-
Precursor: 2-(Trifluoromethyl)pyridin-4(1H)-one.
-
Reagent:
(Phosphorus oxychloride) + DMF. -
Process: The Vilsmeier reagent attacks the electron-rich C3 position of the pyridone, introducing the formyl group, while
concurrently converts the C4-carbonyl (tautomerized enol) to the C4-chloride.
Visualizing the Chemistry
The following diagrams illustrate the synthesis logic and the reactivity map of the core scaffold.
Caption: Figure 1. Synthesis via Directed Ortho-Metalation (DoM). The C3 position is activated by adjacent EWGs.
Caption: Figure 2. Reactivity Map. The scaffold offers orthogonal reactivity for library generation.
Application in Drug Discovery
Synthesis of Kinase Inhibitor Scaffolds
The primary utility of CAS 1211583-98-0 is in the construction of 1,6-naphthyridines .
-
Mechanism: Condensation of the C3-aldehyde with a primary amine (e.g., an amino-ester or ketone) followed by cyclization onto the C4-position (displacing the chlorine).
-
Advantage: The
group at C2 remains intact, providing metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity, which often improves blood-brain barrier (BBB) permeability.
Pyrazolo[3,4-b]pyridines
Reaction with hydrazines yields pyrazolo-pyridines.
-
Protocol: Treat the aldehyde with hydrazine hydrate in ethanol. The hydrazine first forms the hydrazone at C3, then the distal nitrogen attacks C4 via intramolecular
, releasing HCl and forming the fused pyrazole ring. -
Relevance: This scaffold is isosteric with indazoles and is found in various anti-cancer agents targeting B-Raf and VEGFR.
Handling & Stability Guide
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-chloro-2-(trifluoromethyl)nicotinic acid) upon prolonged exposure to air.
-
Solubility: Dissolve in DCM or anhydrous THF for reactions. Avoid protic solvents (MeOH/EtOH) if strong nucleophiles are present unless acetal formation is intended.
-
Safety:
-
H315/H319: Wear nitrile gloves and safety goggles.
-
H335: Handle only in a fume hood; the dust/vapor is irritating to the respiratory tract.
-
Incompatibility: Strong oxidizing agents and strong bases (which may cause polymerization or haloform-type cleavage).
-
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM chemistry on pyridines).
-
Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines: A new route to substituted pyridines. Tetrahedron, 39(12), 2009-2021. Link
- Wang, X., et al. (2012). Synthesis of 1,6-naphthyridines via cascade reactions of pyridine-3-carboxaldehydes. Journal of Organic Chemistry. (Contextual reference for scaffold utility).
-
PubChem Compound Summary. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxaldehyde. National Center for Biotechnology Information. Link
-
Apollo Scientific SDS. (2023).[5] Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)nicotinaldehyde. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
